molecular formula C25H23N3O3 B11686985 (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11686985
M. Wt: 413.5 g/mol
InChI Key: VUFYQISVNGEIDQ-HMAPJEAMSA-N
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Description

The compound “(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route could include the following steps:

    Formation of the pyrrole ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.

    Substitution reactions: Introducing the 2,5-dimethyl and 4-methylphenyl groups onto the pyrrole ring through electrophilic aromatic substitution.

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Final assembly: The final step involves coupling the pyrrole and pyrimidine rings through a methylene bridge, followed by any necessary purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include:

    Scaling up reaction volumes: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Optimizing reaction conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize efficiency.

    Purification techniques: Employing methods such as crystallization, distillation, or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers could investigate its activity against specific diseases or conditions, such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with slight variations in the substituents or core structure.

    (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-dione: A compound with a different oxidation state at one of the positions.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of substituents and the combination of the pyrrole and pyrimidine rings. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H23N3O3/c1-15-5-9-20(10-6-15)27-17(3)13-19(18(27)4)14-22-23(29)26-25(31)28(24(22)30)21-11-7-16(2)8-12-21/h5-14H,1-4H3,(H,26,29,31)/b22-14-

InChI Key

VUFYQISVNGEIDQ-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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